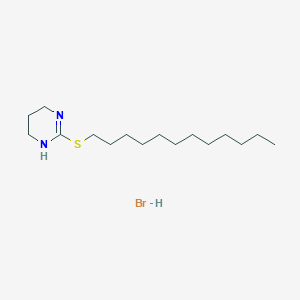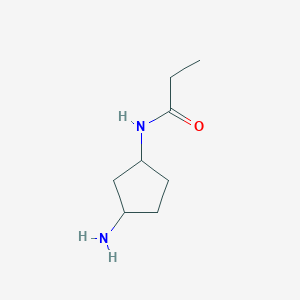
N-(3-Aminocyclopentyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminocyclopentyl)propanamide: is an organic compound with the molecular formula C₈H₁₆N₂O It is a derivative of propanamide, featuring an aminocyclopentyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminocyclopentyl)propanamide typically involves the reaction of 3-aminocyclopentylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminocyclopentyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the amine to halides.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-(3-Aminocyclopentyl)propanamide is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations .
Mechanism of Action
The mechanism of action of N-(3-Aminocyclopentyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the aminocyclopentyl group.
Cyclopentylamine: Contains the cyclopentyl ring but lacks the amide functionality.
N-(3-Aminophenyl)propanamide: Similar structure but with a phenyl group instead of a cyclopentyl ring.
Uniqueness: N-(3-Aminocyclopentyl)propanamide is unique due to the presence of both the aminocyclopentyl and propanamide groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structural features allow for specific interactions with biological targets, enhancing its potential in medicinal chemistry and drug design .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-(3-aminocyclopentyl)propanamide |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-7-4-3-6(9)5-7/h6-7H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
YMXIZTOQNGSJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



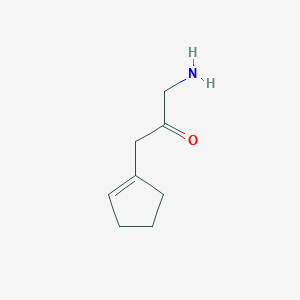
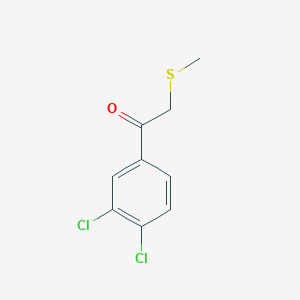
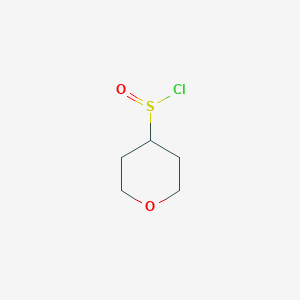
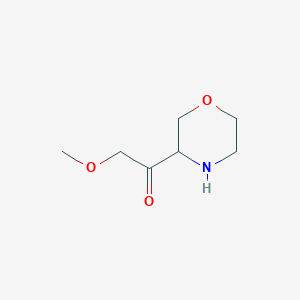
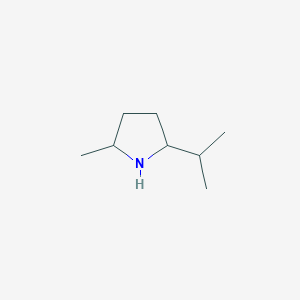
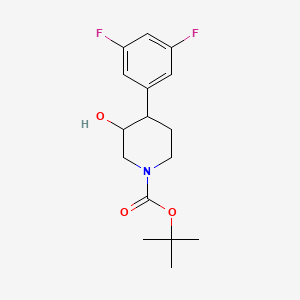
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
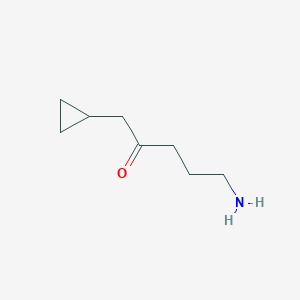
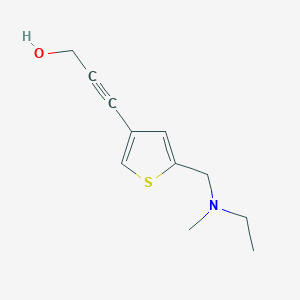
![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)
